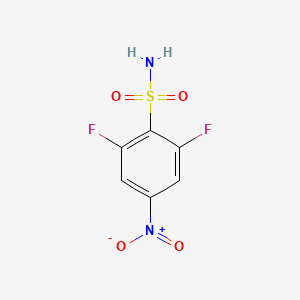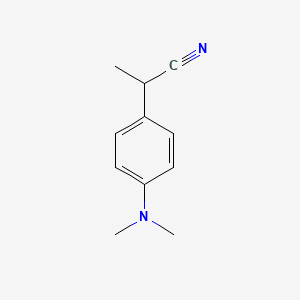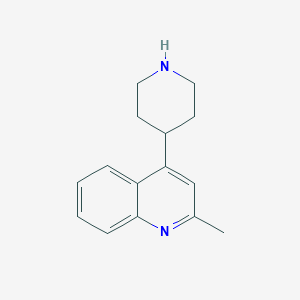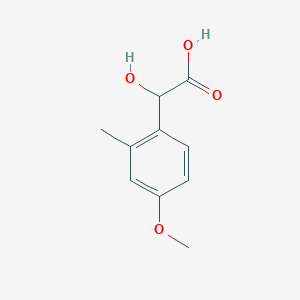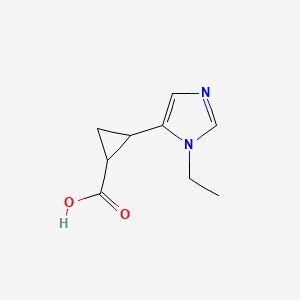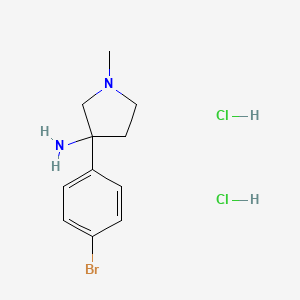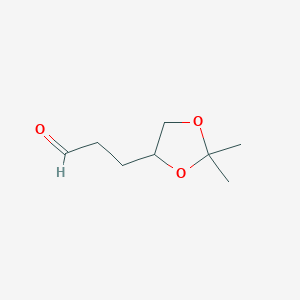
1,3-Dioxolane-4-propanal, 2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-4-propanal, 2,2-dimethyl- is an organic compound with the molecular formula C7H12O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and is often used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-propanal, 2,2-dimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. One method involves the solvent-free green synthesis where organic acid serves as a catalyst, substituting inorganic acid. The raw material glycerol is used due to its low price and toxicity. The process does not require solvents, and the main byproducts can be directly separated during synthesis .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Dioxolane-4-propanal, 2,2-dimethyl- often involves the use of aluminum isopropoxide as a catalyst. The acetone used in the process functions both as a solvent and an oxidant, resulting in a yield of approximately 73.4% .
化学反应分析
Types of Reactions
1,3-Dioxolane-4-propanal, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
1,3-Dioxolane-4-propanal, 2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a solvent and a co-monomer in polyacetals.
Biology: Utilized in the synthesis of various biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of polymers and as a protecting group for carbonyl compounds.
作用机制
The mechanism by which 1,3-Dioxolane-4-propanal, 2,2-dimethyl- exerts its effects involves the formation of a stable five-membered ring structure. This ring structure can interact with various molecular targets and pathways, depending on the specific application. For example, in polymer chemistry, it acts as a co-monomer, forming stable polymer chains .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the dimethyl and propanal groups.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Similar in structure but with a methanol group instead of a propanal group.
Uniqueness
1,3-Dioxolane-4-propanal, 2,2-dimethyl- is unique due to its specific functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal |
InChI |
InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h5,7H,3-4,6H2,1-2H3 |
InChI 键 |
HLPAUCHFDOXHSC-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CCC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




